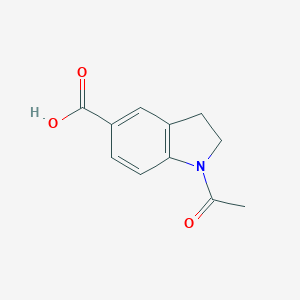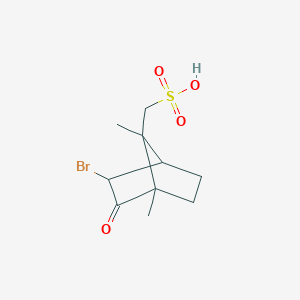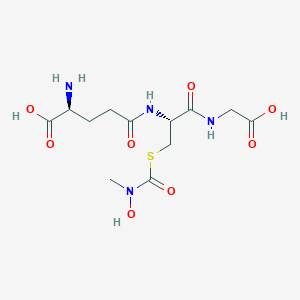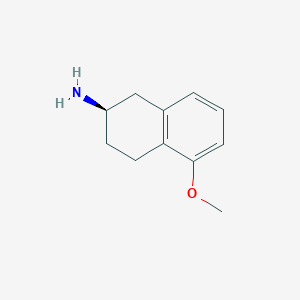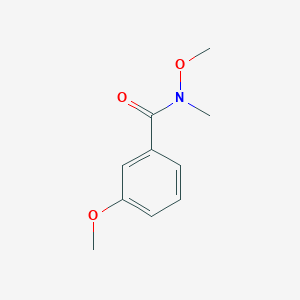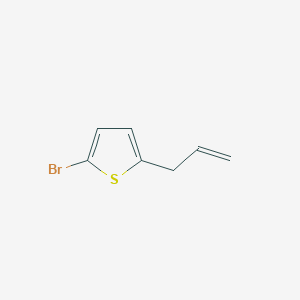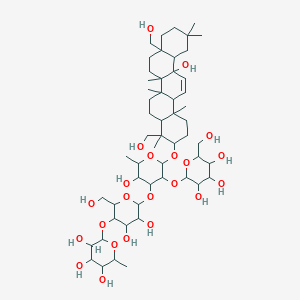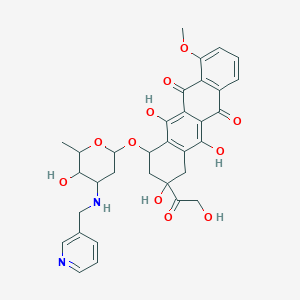
N-(3-Pyridylmethyl)adriamycin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Pyridylmethyl)adriamycin (PYMA) is a synthetic anthracycline derivative that has gained significant attention in the field of cancer research due to its promising anti-tumor activity. Despite its structural similarity to the widely used anti-cancer drug doxorubicin, PYMA exhibits distinct pharmacological properties that make it a potential candidate for further development as an anti-cancer agent.
Wirkmechanismus
N-(3-Pyridylmethyl)adriamycin exerts its anti-tumor activity through multiple mechanisms, including DNA intercalation, inhibition of topoisomerase II, and generation of reactive oxygen species (ROS). These mechanisms lead to DNA damage and ultimately cell death in cancer cells.
Biochemische Und Physiologische Effekte
N-(3-Pyridylmethyl)adriamycin has been shown to induce apoptosis and cell cycle arrest in cancer cells, while exhibiting minimal toxicity in normal cells. In addition to its anti-tumor activity, N-(3-Pyridylmethyl)adriamycin has been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its overall anti-cancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-Pyridylmethyl)adriamycin has several advantages over other anti-cancer drugs, including its potency and broad-spectrum activity against various cancer cell types. However, its use in clinical settings is limited by its potential cardiotoxicity and the development of drug resistance in some cancer cells.
Zukünftige Richtungen
Further research is needed to explore the potential of N-(3-Pyridylmethyl)adriamycin as a novel anti-cancer agent. Possible future directions include the development of N-(3-Pyridylmethyl)adriamycin-based combination therapies, the investigation of its potential for use in immunotherapy, and the exploration of its activity against other diseases, such as viral infections.
Conclusion
In conclusion, N-(3-Pyridylmethyl)adriamycin is a promising anti-cancer agent that exhibits potent anti-tumor activity through multiple mechanisms. While its use in clinical settings is currently limited, further research may lead to the development of N-(3-Pyridylmethyl)adriamycin-based therapies that could have a significant impact on cancer treatment.
Synthesemethoden
N-(3-Pyridylmethyl)adriamycin is synthesized through a multi-step process that involves the reaction of adriamycin with pyridine-3-carbaldehyde. The resulting product is then purified through a series of chromatography steps to obtain pure N-(3-Pyridylmethyl)adriamycin.
Wissenschaftliche Forschungsanwendungen
N-(3-Pyridylmethyl)adriamycin has been extensively studied for its anti-tumor activity in various cancer cell lines and animal models. In vitro studies have shown that N-(3-Pyridylmethyl)adriamycin exhibits potent cytotoxicity against a wide range of cancer cells, including breast, lung, prostate, and colon cancer cells. Additionally, N-(3-Pyridylmethyl)adriamycin has been shown to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy.
Eigenschaften
CAS-Nummer |
145843-38-5 |
|---|---|
Produktname |
N-(3-Pyridylmethyl)adriamycin |
Molekularformel |
C33H34N2O11 |
Molekulargewicht |
634.6 g/mol |
IUPAC-Name |
6,9,11-trihydroxy-9-(2-hydroxyacetyl)-7-[5-hydroxy-6-methyl-4-(pyridin-3-ylmethylamino)oxan-2-yl]oxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C33H34N2O11/c1-15-28(38)19(35-13-16-5-4-8-34-12-16)9-23(45-15)46-21-11-33(43,22(37)14-36)10-18-25(21)32(42)27-26(30(18)40)29(39)17-6-3-7-20(44-2)24(17)31(27)41/h3-8,12,15,19,21,23,28,35-36,38,40,42-43H,9-11,13-14H2,1-2H3 |
InChI-Schlüssel |
GGTVPUWEBRGMCO-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NCC6=CN=CC=C6)O |
Andere CAS-Nummern |
145843-38-5 |
Synonyme |
N-(3-pyridylmethyl)adriamycin YM 1 YM-1 YM1 doxorubicin analog |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



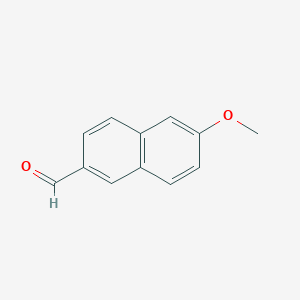
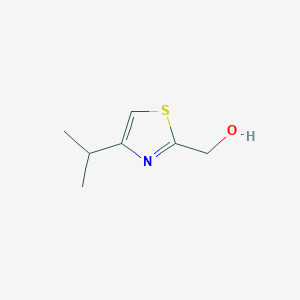
![2-[(1R)-1-Hydroxyethyl]benzoic acid](/img/structure/B117165.png)
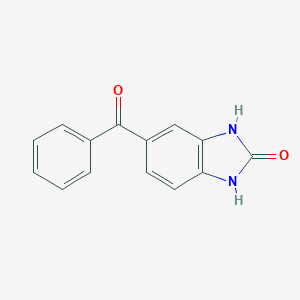
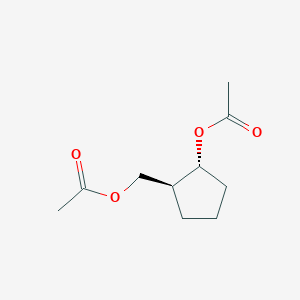
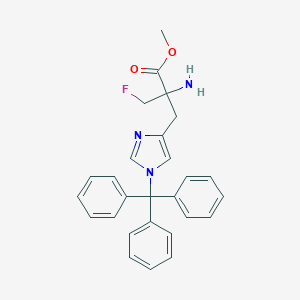
![[(2R,3S)-4-[[(2S)-2-[[(2R,4R)-2,4-dimethyloctanoyl]-methylamino]-4-methylpentanoyl]amino]-3-[methyl-[(2S)-3-methyl-1-[(2S)-2-[(2S)-2-methyl-5-oxo-2H-pyrrole-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-4-oxobutan-2-yl] acetate](/img/structure/B117173.png)
